3-chloro-2-fluoro-4-nitroaniline
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Overview
Description
3-Chloro-2-fluoro-4-nitroaniline is an aromatic compound with the molecular formula C6H4ClFN2O2 It is characterized by the presence of chloro, fluoro, and nitro substituents on an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-fluoro-4-nitroaniline typically involves multi-step processes. One common method includes the nitration of 3-chloro-2-fluoroaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of 3-chloro-2-fluoro-4-nitrobenzene. This process involves the use of a platinum catalyst under high pressure and temperature conditions to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-fluoro-4-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reductants like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 3-chloro-2-fluoro-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-fluoro-4-nitroaniline is utilized in several scientific research areas:
Mechanism of Action
The mechanism by which 3-chloro-2-fluoro-4-nitroaniline exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
- 3-chloro-4-nitroaniline
- 2-fluoro-4-nitroaniline
- 4-chloro-2-fluoroaniline
Comparison: 3-Chloro-2-fluoro-4-nitroaniline is unique due to the specific positioning of its substituents, which affects its chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of selectivity and potency in various applications .
Properties
CAS No. |
2091650-15-4 |
---|---|
Molecular Formula |
C6H4ClFN2O2 |
Molecular Weight |
190.6 |
Purity |
95 |
Origin of Product |
United States |
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